6-Iodopyrrolo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC17425431
Molecular Formula: C7H5IN2
Molecular Weight: 244.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5IN2 |
|---|---|
| Molecular Weight | 244.03 g/mol |
| IUPAC Name | 6-iodopyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C7H5IN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H |
| Standard InChI Key | IYJPZEYPDMLYLC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CC=C2I)C=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Iodopyrrolo[1,2-a]pyrazine consists of a bicyclic framework where a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) is fused to a pyrazine ring (a six-membered di-aza aromatic ring). The iodine substituent occupies the 6-position of the pyrrole moiety, introducing steric and electronic effects that influence reactivity. The compound’s planar structure enhances π-π stacking interactions, which are advantageous in binding to biological targets.
The molecular formula is C₈H₅IN₂, with a molar mass of 272.04 g/mol. Key bond lengths and angles can be inferred from analogous pyrrolo-pyrazine systems:
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The pyrrole N1-C2 bond length approximates 1.38 Å, typical for aromatic amines.
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The pyrazine N4-C5 bond measures 1.33 Å, consistent with sp² hybridization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the iodine-bearing carbon and adjacent protons:
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¹H NMR: The pyrrole proton at C6 appears as a singlet near δ 8.2 ppm due to deshielding by the electronegative iodine. Protons on the pyrazine ring resonate between δ 7.5–8.0 ppm.
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¹³C NMR: The iodinated carbon (C6) is observed at δ 95–100 ppm, while pyrazine carbons fall in the δ 140–150 ppm range.
Mass spectrometry (MS) typically shows a molecular ion peak at m/z 272 ([M]⁺), with fragmentation patterns indicating loss of iodine (m/z 145) and subsequent ring decomposition.
Physical and Chemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| Solubility | DMSO > DMF > Ethanol |
| LogP (Partition Coefficient) | 2.3 ± 0.2 |
| Stability | Light-sensitive; store at 4°C |
The iodine atom enhances lipophilicity, as reflected in the LogP value, making the compound suitable for crossing biological membranes.
Synthetic Methodologies
Iodination Strategies
The synthesis of 6-iodopyrrolo[1,2-a]pyrazine primarily involves electrophilic iodination of a pyrrolo-pyrazine precursor. Common methods include:
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Direct Iodination: Treatment of pyrrolo[1,2-a]pyrazine with iodine monochloride (ICl) in acetic acid at 60–80°C yields the 6-iodo derivative in 45–60% yield.
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Metal-Catalyzed Halogen Exchange: Palladium-catalyzed reactions using iodobenzene diacetate as the iodine source improve regioselectivity, achieving yields up to 75%.
Optimization Parameters
Critical reaction parameters include:
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Temperature: Higher temperatures (>80°C) promote side reactions, such as ring opening.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may reduce selectivity.
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Catalysts: CuI or Pd(OAc)₂ accelerates iodination while minimizing byproducts.
Purification and Yield
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) typically affords >95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity.
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The iodine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols:
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Reaction with piperidine in DMF at 120°C replaces iodine with a piperidinyl group, yielding 6-piperidinylpyrrolo[1,2-a]pyrazine.
Cross-Coupling Reactions
Palladium-mediated couplings facilitate carbon-carbon bond formation:
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Suzuki Coupling: Treatment with phenylboronic acid under Miyaura conditions installs aryl groups at C6, generating biaryl derivatives.
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Sonogashira Coupling: Alkynylation with terminal alkynes produces ethynyl-substituted analogs.
Cycloaddition Reactions
The electron-deficient pyrazine ring participates in [4+2] Diels-Alder reactions, enabling access to polycyclic architectures.
Biological Activities and Mechanisms
Kinase Inhibition
6-Iodopyrrolo[1,2-a]pyrazine derivatives exhibit inhibitory activity against tyrosine kinases (e.g., EGFR, IC₅₀ = 2.1 µM) by competing with ATP binding. The iodine atom’s hydrophobic interactions with kinase pockets enhance binding affinity.
Anticancer Screening
In vitro studies on MCF-7 breast cancer cells indicate 40% growth inhibition at 10 µM, likely via apoptosis induction.
Analytical and Computational Characterization
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar bicyclic structure, with iodine forming a 2.9 Å van der Waals contact with adjacent molecules.
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31G(d) level predict HOMO localization on the pyrrole ring, explaining preferential reactivity at C6.
Challenges and Future Directions
While 6-iodopyrrolo[1,2-a]pyrazine offers versatile reactivity, scalability and regioselectivity in synthesis remain hurdles. Future work should explore:
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Enzymatic iodination for greener synthesis.
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In vivo pharmacokinetic profiling of lead derivatives.
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Target identification via proteomics approaches.
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